5-(2-bromoethyl)Benzofuran
Overview
Description
5-(2-bromoethyl)Benzofuran is a chemical compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring
Mechanism of Action
Target of Action
5-(2-bromoethyl)Benzofuran, a derivative of benzofuran, has been found to have a wide range of biological and pharmacological applications Benzofuran derivatives have been known to interact with various targets, including neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain .
Mode of Action
It’s known that benzofuran derivatives stimulate the impulse propagation mediated transmitter release of neurotransmitters . This suggests that this compound may interact with its targets in a similar manner, leading to changes in neurotransmitter release and thus affecting neuronal signaling.
Pharmacokinetics
It’s noted that one of the targets achieved with most of the recent benzofuran compounds is improved bioavailability , suggesting that this compound may also possess favorable ADME properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-bromoethyl)Benzofuran typically involves the bromination of a benzofuran derivative. One common method includes the reaction of benzofuran with N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . This reaction selectively introduces a bromoethyl group at the 5-position of the benzofuran ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups at the bromoethyl position.
Reduction Reactions: Reduction of the bromoethyl group can yield ethyl derivatives, which can further undergo various chemical transformations.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substitution reactions yield various substituted benzofuran derivatives.
- Oxidation reactions produce hydroxyl or carbonyl-substituted benzofurans.
- Reduction reactions result in ethyl-substituted benzofurans.
Scientific Research Applications
5-(2-bromoethyl)Benzofuran has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds with potential anticancer, antiviral, and antibacterial properties.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: Researchers use it to study enzyme inhibition and receptor binding, contributing to the understanding of various biological pathways.
Industrial Applications: It is employed in the synthesis of dyes, polymers, and other industrial chemicals.
Comparison with Similar Compounds
Benzofuran: The parent compound without the bromoethyl substituent.
5-Methylbenzofuran: A similar compound with a methyl group at the 5-position instead of a bromoethyl group.
5-Chlorobenzofuran: A compound with a chlorine atom at the 5-position.
Uniqueness: 5-(2-bromoethyl)Benzofuran is unique due to the presence of the bromoethyl group, which imparts distinct chemical reactivity and biological activity. This substituent allows for versatile chemical modifications and enhances the compound’s potential in various applications compared to its analogs.
Properties
IUPAC Name |
5-(2-bromoethyl)-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,4,6-7H,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTHLIKUXKPFMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Q1: Why is the presence of 5-(2-bromoethyl)benzofuran a concern in pharmaceuticals like Darifenacin Hydrobromide?
A: this compound, along with related compounds 5-(2-chloroethyl)-2,3-dihydrobenzofuran and oxidized this compound, are considered potential genotoxic impurities []. Genotoxic substances have the potential to interact with DNA and cause mutations, which can lead to cancer development. Regulatory agencies set strict limits on the allowable amounts of such impurities in pharmaceuticals to ensure patient safety [].
Q2: What analytical methods are used to detect and quantify this compound in Darifenacin Hydrobromide?
A: A study by Patcha et al. [] developed and validated a sensitive RP-HPLC method for the determination of this compound in Darifenacin Hydrobromide drug substance. This method utilized an Ascentis® Express C18 column and a mobile phase consisting of a buffer (orthophosphoric acid in water) and acetonitrile, with UV detection at 205nm []. The method demonstrated good linearity, accuracy, and precision for quantifying this impurity at trace levels [].
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